Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl ester group and a 2,5-dimethylphenyl substituent, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting hydrazone intermediate undergoes cyclization to form the pyrazole ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are employed.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3,5-dimethylphenyl)acetate
- 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one
- N-2,5-Dimethylphenylthioureido Acid Derivatives
Uniqueness
Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific structural features, such as the presence of the pyrazole ring and the ethyl ester group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H18N2O3 |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C15H18N2O3/c1-4-20-14(18)8-12-9-16-17(15(12)19)13-7-10(2)5-6-11(13)3/h5-7,9,16H,4,8H2,1-3H3 |
InChI Key |
QPRZKQJPADXAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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